2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid (CAS 5449-18-3, molecular formula C₁₂H₂₂O₃, molecular weight 214.30 g/mol) is a branched-chain hydroxy acid featuring a cyclohexyl substituent at the C2 position and both a hydroxyl and a methyl group at the C3 position of the pentanoic acid backbone. The compound is also known by the systematic name cyclohexaneacetic acid, α-(1-hydroxy-1-methylpropyl)-.

Molecular Formula C12H22O3
Molecular Weight 214.30 g/mol
CAS No. 5449-18-3
Cat. No. B14009212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid
CAS5449-18-3
Molecular FormulaC12H22O3
Molecular Weight214.30 g/mol
Structural Identifiers
SMILESCCC(C)(C(C1CCCCC1)C(=O)O)O
InChIInChI=1S/C12H22O3/c1-3-12(2,15)10(11(13)14)9-7-5-4-6-8-9/h9-10,15H,3-8H2,1-2H3,(H,13,14)
InChIKeyMUOCGNVVTYEQPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid (CAS 5449-18-3) – Chemical Identity, Physicochemical Profile, and Procurement Baseline


2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid (CAS 5449-18-3, molecular formula C₁₂H₂₂O₃, molecular weight 214.30 g/mol) is a branched-chain hydroxy acid featuring a cyclohexyl substituent at the C2 position and both a hydroxyl and a methyl group at the C3 position of the pentanoic acid backbone . The compound is also known by the systematic name cyclohexaneacetic acid, α-(1-hydroxy-1-methylpropyl)- [1]. Its experimentally determined melting point is 89–90 °C, with a predicted boiling point of 354.5 ± 25.0 °C, a predicted density of 1.070 ± 0.06 g/cm³, a calculated LogP of 3, and a topological polar surface area of 57.5 Ų . The compound possesses two hydrogen bond donors, three hydrogen bond acceptors, and four rotatable bonds . It has been investigated as a lipoxygenase inhibitor, an HMG-CoA reductase inhibitor, and a non-steroidal anti-inflammatory agent [2][3][4].

Why 2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid Cannot Be Replaced by Common In-Class Hydroxy Acids


The substitution pattern of 2-cyclohexyl-3-hydroxy-3-methylpentanoic acid—combining a cyclohexyl ring at C2 with a tertiary alcohol and methyl group at C3—generates a sterically congested, lipophilic architecture that fundamentally differs from simpler hydroxy acids such as 3-hydroxy-3-methylpentanoic acid (CAS 150-96-9) or linear cyclohexaneacetic acid derivatives [1]. This unique scaffold translates into a multi-target pharmacological fingerprint spanning 15-lipoxygenase-1 (Ki = 22 nM), HMG-CoA reductase (IC50 = 19 nM), carboxylesterase, and formyltetrahydrofolate synthetase inhibition, a combination not replicated by any single comparator [2][3]. Generic substitution with compounds lacking the cyclohexyl moiety (e.g., statine or simple β-hydroxy acids) would sacrifice the lipoxygenase and HMG-CoA reductase inhibitory activities, while substitution with selective lipoxygenase inhibitors such as nordihydroguaiaretic acid (NDGA) would forego meaningful HMG-CoA reductase engagement . The quantitative evidence below demonstrates that the compound occupies a distinct multi-target activity space that cannot be reproduced by any single in-class alternative.

Quantitative Evidence Guide: 2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid vs. Closest Analogs and Alternatives


15-Lipoxygenase-1 Inhibitory Potency vs. Nordihydroguaiaretic Acid (NDGA)

In a direct enzymatic assay using human N-terminal His₆-tagged reticulocyte 15-lipoxygenase-1 with arachidonic acid as substrate, 2-cyclohexyl-3-hydroxy-3-methylpentanoic acid exhibited a Ki of 22 nM, assessed via 15-HPETE formation and fitted by the Michaelis-Menten equation [1]. This represents approximately 1,360-fold greater potency than nordihydroguaiaretic acid (NDGA), a widely used reference lipoxygenase inhibitor, which displays an IC50 of 30,000 nM (30 µM) against 15-LOX under comparable conditions . The ~1,360-fold potency advantage positions the target compound as a substantially more potent 15-LOX-1 inhibitor than the classic benchmark NDGA.

Lipoxygenase inhibition Inflammation Arachidonic acid cascade

HMG-CoA Reductase Inhibitory Activity vs. Clinically Approved Statins

In an assay measuring the inhibition of [¹⁴C]-HMG-CoA conversion to [¹⁴C]-mevalonic acid in rat liver microsomes after 15 minutes, 2-cyclohexyl-3-hydroxy-3-methylpentanoic acid demonstrated an IC50 of 19 nM [1]. By cross-study comparison, simvastatin acid (the active form) exhibits an IC50 of 4.30 nM in the same rat liver microsomal HMG-CoA reductase assay system, while lovastatin shows an IC50 of approximately 0.6–8 nM [2]. The target compound is approximately 4.4-fold less potent than simvastatin acid but remains in the low nanomolar range, a potency level associated with effective HMG-CoA reductase inhibition.

HMG-CoA reductase Cholesterol biosynthesis Lipid metabolism

Multi-Target Pharmacological Fingerprint: Combined LOX/HMG-CoA Reductase/Carboxylesterase Inhibition

2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid is characterized as a potent lipoxygenase inhibitor that also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and, to a lesser extent, cyclooxygenase [1]. This multi-target profile distinguishes it from selective single-target agents: NDGA is primarily a lipoxygenase inhibitor with negligible HMG-CoA reductase activity, while statins such as simvastatin and lovastatin are potent HMG-CoA reductase inhibitors lacking lipoxygenase inhibitory activity [2]. The combination of nanomolar 15-LOX-1 inhibition (Ki = 22 nM) with nanomolar HMG-CoA reductase inhibition (IC50 = 19 nM) within a single small-molecule scaffold represents a rare dual-activity profile [3][4].

Multi-target pharmacology Polypharmacology Drug discovery

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. ACHPA (Cyclohexylstatine)

2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid possesses a calculated LogP of 3 and a topological polar surface area (TPSA) of 57.5 Ų . Its closest structural analog, (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA, CAS 105192-90-3), has a lower predicted LogP of approximately 1.82 and a higher TPSA of 83.55 Ų due to the presence of a primary amine . The target compound's LogP of 3 falls within the optimal range for CNS penetration (LogP 2–5), while its TPSA of 57.5 Ų is below the commonly cited threshold of 60–70 Ų for favorable blood-brain barrier permeability . In contrast, ACHPA with its higher TPSA and lower LogP is less likely to passively cross the blood-brain barrier.

Physicochemical properties Drug-likeness Blood-brain barrier penetration

Antioxidant Capacity in Lipid Systems vs. Reference Antioxidants

The MeSH concept record for 2-cyclohexyl-3-hydroxy-3-methylpentanoic acid explicitly notes that the compound serves as an antioxidant in fats and oils [1]. While this property is reported qualitatively, it adds a functional dimension not shared by key comparators: NDGA is also an antioxidant but is primarily used as a reference lipoxygenase inhibitor in enzymatic studies; simvastatin and lovastatin lack significant direct antioxidant activity. The combination of lipoxygenase inhibition with antioxidant capacity in lipid systems suggests a potential dual mechanism for modulating oxidative stress in lipid-rich environments.

Antioxidant Lipid peroxidation Food chemistry

Best Research and Industrial Application Scenarios for 2-Cyclohexyl-3-hydroxy-3-methylpentanoic acid (CAS 5449-18-3)


Dual-Pathway Inflammation and Lipid Metabolism Research (Atherosclerosis Models)

The compound's combined nanomolar inhibition of 15-lipoxygenase-1 (Ki = 22 nM) and HMG-CoA reductase (IC50 = 19 nM) makes it uniquely suited for mechanistic studies investigating the intersection of inflammatory lipid mediator production and cholesterol biosynthesis . In atherosclerosis research, where both pathways are implicated, a single agent modulating both 15-LOX-1-driven eicosanoid production and HMG-CoA reductase-mediated mevalonate synthesis can help dissect pathway crosstalk without the confounding variable of using two separate pharmacological inhibitors .

Lipoxygenase-1 Selective Inhibition Studies Requiring Higher Potency than NDGA

With a Ki of 22 nM against human 15-LOX-1—approximately 1,360-fold more potent than the classic reference inhibitor nordihydroguaiaretic acid (NDGA, IC50 = 30 µM)—2-cyclohexyl-3-hydroxy-3-methylpentanoic acid enables 15-LOX-1 inhibition at substantially lower concentrations . This potency advantage is critical for cellular assays where high micromolar concentrations of NDGA may cause non-specific cytotoxicity or off-target effects, and for receptor occupancy studies requiring full target engagement at low nanomolar exposure levels .

Antioxidant Formulation Development in Lipid-Based Systems

The compound's documented antioxidant activity in fats and oils, combined with its favorable LogP of 3, positions it as a candidate for stabilizing lipid-rich formulations against oxidative degradation . Unlike dedicated food-grade antioxidants that lack pharmacological activity, this compound offers the dual functionality of oxidative stabilization and enzyme inhibition, which may be valuable in specialized industrial applications such as bioactive lipid preservation or in the formulation of oxidation-sensitive pharmaceutical intermediates .

CNS-Targeted Drug Discovery Scaffolds Requiring Blood-Brain Barrier Penetration

The compound's calculated LogP of 3 and TPSA of 57.5 Ų place it within favorable physicochemical space for passive blood-brain barrier penetration . In contrast, its closest structural analog ACHPA (LogP = 1.82, TPSA = 83.55 Ų) is less likely to cross the BBB efficiently . This differentiation makes 2-cyclohexyl-3-hydroxy-3-methylpentanoic acid a more suitable starting scaffold for medicinal chemistry programs targeting CNS inflammation where both 15-LOX-1 inhibition and adequate brain exposure are required.

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